N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
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Description
N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O3S2 and its molecular weight is 485.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis of novel heterocyclic compounds with potential biological activities. One study detailed the preparation of triazolopyrimidines, which are considered for their antiasthma properties. The synthetic route involves the conversion of pyrimidinones to chloropyrimidine, followed by transformation into hydrazinopyrimidine and eventual cyclization to produce triazolopyrimidines (Medwid et al., 1990). Another research effort synthesized thienotriazolopyrimidine derivatives, showing potent anticancer activity against various human cancer cell lines, including MCF-7, HeLa, and HCT-116 (Hafez & El-Gazzar, 2017).
Biological Activities
The exploration of heterocyclic compounds extends to their potential biological activities. Some compounds have been assessed for their insecticidal properties against Spodoptera littoralis, highlighting the versatility of such molecules in scientific applications (Fadda et al., 2017). Additionally, compounds with structures similar to the chemical of interest have been evaluated for their antimicrobial and antimalarial effects, demonstrating significant biological activity that could contribute to new therapeutic agents (Werbel, Elslager, & Chu, 1973).
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S2/c1-12-4-5-15(14(22)9-12)23-17(28)11-32-21-25-24-20-26(10-13-3-2-7-30-13)19(29)18-16(27(20)21)6-8-31-18/h2-9H,10-11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCECCNHMUCCOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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